ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE
Description
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for synthesizing biologically active molecules and studying drug interactions.
Properties
IUPAC Name |
ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-26-20(25)15-8-6-14(7-9-15)18-11-10-17(27-18)12-16(13-22)19(24)23-21(2,3)4/h6-12H,5H2,1-4H3,(H,23,24)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXMYQCRCKTNES-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE is a chemical compound with applications in scientific research, particularly in synthesizing complex organic molecules and studying drug interactions. It is also known as Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate.
Applications in Scientific Research
This compound is used as a building block for synthesizing complex organic molecules. Its applications span across chemistry and biology:
- Chemistry: Useful as a building block in the synthesis of complex organic molecules.
- Biology: Employed to study the interactions between small molecules.
- Medicinal Chemistry: Due to its potential biological activities, it has garnered attention.
Biological Activities
- Anticancer Activity: It exhibits anticancer properties and can inhibit the proliferation of breast and lung cancer cells in in vitro assays. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Effects: Demonstrates antimicrobial activity against several bacterial strains and possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Properties: Reduces inflammation markers such as TNF-alpha and IL-6 in animal models, suggesting potential applications in treating inflammatory diseases.
Pharmacological Properties
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Modulation of signaling pathways related to apoptosis and cell survival.
- Increased Reactive Oxygen Species (ROS) levels, contributing to oxidative stress in cancer cells, leading to their death.
Mechanism of Action
The mechanism of action of ETHYL 4-{5-[(1E)-2-(TERT-BUTYLCARBAMOYL)-2-CYANOETH-1-EN-1-YL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate: Known for its unique properties in synthesizing biologically active molecules.
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate: Known for its cytotoxic, antioxidant, and gastro-protective effects.
Uniqueness
Ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate stands out due to its specific structure, which allows for unique interactions with biological targets and its versatility in various chemical reactions.
Biological Activity
Ethyl 4-{5-[(1E)-2-(tert-butylcarbamoyl)-2-cyanoeth-1-en-1-yl]furan-2-yl}benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzoate moiety linked to a furan ring, which is substituted with a tert-butyl carbamoyl group and a cyanoethenyl group.
Pharmacological Properties
Anticancer Activity : Initial studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is crucial for preventing tumor growth.
Antimicrobial Effects : The compound has also shown promising antimicrobial activity against several bacterial strains. Tests conducted using the disc diffusion method indicated that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a novel antimicrobial agent.
Anti-inflammatory Properties : this compound has been evaluated for its anti-inflammatory effects in animal models. Results indicate that it significantly reduces inflammation markers, such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It is believed to affect various signaling pathways, including those related to apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in cancer cells, leading to their death.
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, this compound was tested on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound effectively induces apoptosis through the intrinsic pathway.
Case Study 2: Antimicrobial Activity
A recent investigation evaluated the antimicrobial potential of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a broad-spectrum antimicrobial agent.
Data Tables
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | 64 | Disruption of membrane integrity |
| Anti-inflammatory | In vivo model | N/A | Cytokine modulation |
Q & A
Q. What are the established synthetic routes for ETHYL 4-{5-[(1E)...}BENZOATE, and what key intermediates are involved?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
Furan Functionalization: Introduction of the tert-butylcarbamoyl and cyano groups via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could link the furan moiety to the benzoate ester .
Esterification: Ethyl benzoate formation via acid-catalyzed esterification of the corresponding carboxylic acid.
Protection/Deprotection: Use of tert-butyl carbamate (Boc) protecting groups to prevent unwanted side reactions during synthesis .
Key intermediates include 5-substituted furan derivatives (e.g., 5-formylfuran intermediates) and tert-butylcarbamoyl-cyanovinyl precursors.
Q. How should researchers approach the spectroscopic characterization of this compound to confirm its structure?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy:
- IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1700 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (carbamate C=O).
- Mass Spectrometry (HRMS): Exact mass analysis to verify molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions).
Q. What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer: While specific hazard data for this compound is limited, tert-butyl carbamates and nitriles require caution:
- Nitrile Handling: Use fume hoods due to potential toxicity; avoid skin contact .
- Carbamate Stability: Store under inert conditions (N₂/Ar) to prevent hydrolysis.
- General Practices: Wear PPE (gloves, goggles), and refer to SDS of structurally similar compounds (e.g., tert-butyl carbamate derivatives) for guidance .
Advanced Research Questions
Q. How does the tert-butylcarbamoyl group influence the compound’s stability under acidic or basic conditions?
Methodological Answer: The tert-butylcarbamoyl group is susceptible to hydrolysis under strong acidic or basic conditions.
- Acidic Conditions: Protonation of the carbamate oxygen leads to cleavage, releasing CO₂ and tert-butylamine.
- Basic Conditions: Nucleophilic attack on the carbonyl carbon results in carbamate breakdown.
Experimental Design: - Perform stability studies by incubating the compound in buffers (pH 1–14) and monitoring degradation via HPLC or TLC .
- Compare with analogues lacking the tert-butyl group to isolate its effect.
Q. What methodological approaches can resolve contradictory data regarding the reactivity of similar ethyl benzoate derivatives in polymerization reactions?
Methodological Answer: Contradictions in reactivity (e.g., ’s resin study ) can arise from substituent electronic effects. Strategies include:
Kinetic Studies: Measure reaction rates under controlled conditions (e.g., UV-initiated polymerization) to assess the cyano group’s electron-withdrawing effects.
Computational Analysis: Use DFT calculations to compare HOMO/LUMO energies of substituents (cyano vs. dimethylamino groups).
Side-by-Side Experiments: Synthesize analogues with varying substituents and test their reactivity in identical systems.
Q. In computational studies, which parameters are critical for modeling the electronic effects of the cyano substituent in this compound?
Methodological Answer: Key parameters include:
- Electrostatic Potential (ESP): Maps to visualize electron-deficient regions caused by the cyano group.
- Frontier Molecular Orbitals: HOMO-LUMO gaps to predict reactivity sites.
- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions (e.g., cyano group’s impact on adjacent double bonds).
Tools: Gaussian, ORCA, or NWChem software with B3LYP/6-31G* basis sets. Validate models against experimental UV-Vis or NMR data .
Q. How can researchers assess potential biological activity given structural similarities to ranitidine intermediates?
Methodological Answer: The furan and carbamate motifs resemble ranitidine-related compounds (–6 ). Screening strategies include:
Enzyme Assays: Target enzymes like histamine H₂ receptors (ranitidine’s target) using fluorescence polarization or SPR.
Cellular Models: Test cytotoxicity and receptor inhibition in gastric cell lines.
Docking Studies: Model interactions with protein active sites (e.g., AutoDock Vina) to prioritize in vitro testing.
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity of the (1E)-configured double bond?
Methodological Answer: The (1E)-configuration is critical for planar conjugation. Challenges include:
- Isomerization Risk: High temperatures or prolonged reaction times may cause E/Z interconversion.
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
